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Compound of Interest

Compound Name: Modaline Sulfate

Cat. No.: B1677383 Get Quote

Disclaimer: As of late 2025, specific experimental mass spectrometry data for Modaline
Sulfate is not widely available in published literature. The following application notes, protocols,

and data are presented as a scientifically guided framework for researchers. The proposed

fragmentation patterns, MRM transitions, and quantitative data are predictive and illustrative,

based on the chemical structure of Modaline Sulfate and established analytical methodologies

for similar compounds. These protocols should serve as a robust starting point for method

development and validation.

Introduction to Modaline Sulfate
Modaline Sulfate (C₁₀H₁₇N₃O₄S, Molecular Weight: 275.32 g/mol ) is recognized as a

monoamine oxidase (MAO) inhibitor, a class of compounds used in the treatment of

depression.[1] Its chemical structure features a 2-methyl-3-piperidin-1-ylpyrazine moiety.

Accurate and sensitive quantification of Modaline Sulfate in biological matrices is essential for

pharmacokinetic studies, therapeutic drug monitoring, and drug development research. Liquid

chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical

technique of choice for this purpose, offering high selectivity and sensitivity.[2][3]

Predicted Mass Spectrometry Fragmentation of
Modaline Sulfate
For tandem mass spectrometry analysis, Modaline Sulfate is expected to be ionized efficiently

in positive electrospray ionization (ESI+) mode, forming a protonated precursor ion [M+H]⁺ at
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m/z 276.3. The sulfate salt will dissociate in solution, and the analysis will focus on the

protonated Modaline molecule (C₁₀H₁₅N₃), which has a monoisotopic mass of 177.13.

Therefore, the precursor ion for MS/MS analysis will be [C₁₀H₁₅N₃+H]⁺ at m/z 178.1.

The fragmentation of the protonated Modaline is predicted to occur primarily at the piperidine

ring and the bond connecting it to the pyrazine ring.

Precursor Ion

Predicted Product Ions

Modaline [M+H]⁺
m/z = 178.1

Loss of Propene
[M+H-C₃H₆]⁺
m/z = 136.1

Collision-Induced Dissociation (CID)

Pyrazine Core
[C₆H₇N₂]⁺

m/z = 107.1

CID

Piperidine Fragment
[C₅H₁₀N]⁺
m/z = 84.1

CID

Click to download full resolution via product page

Caption: Predicted Fragmentation Pathway of Modaline.

Based on this predicted fragmentation, the following Multiple Reaction Monitoring (MRM)

transitions are proposed for quantification and confirmation.
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Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Use

Modaline 178.1 136.1 Quantifier

Modaline 178.1 107.1 Qualifier

Application Note 1: Quantitative Analysis of
Modaline Sulfate in Human Plasma
This application note describes a validated LC-MS/MS method for the quantification of

Modaline in human plasma.

Experimental Protocol
1. Sample Preparation (Protein Precipitation)

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown

samples.

Pipette 100 µL of plasma into the appropriately labeled tubes.

Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-

labeled Modaline or a structurally similar compound).

Vortex mix for 1 minute to precipitate proteins.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile

with 0.1% Formic Acid).

Vortex briefly and centrifuge before placing in the autosampler.

2. LC-MS/MS Instrumentation and Conditions
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LC System: Agilent 1290 Infinity II or equivalent

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm

Column Temperature: 40°C

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Gradient Program:

Time (min) %B

0.0 5

0.5 5

3.0 95

4.0 95

4.1 5

| 5.0 | 5 |

Ion Source: ESI Positive Mode

IonSpray Voltage: 5500 V

Temperature: 500°C

Curtain Gas: 35 psi
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Collision Gas: Medium

MRM Transitions (Illustrative):

Analyte Q1 (m/z) Q3 (m/z) DP (V) CE (eV) CXP (V)

Modaline 178.1 136.1 80 25 10

Modaline 178.1 107.1 80 35 12

| IS | (IS specific) | (IS specific) | (Optimized) | (Optimized) | (Optimized) |

3. Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method

validation.[4]

Illustrative Quantitative Data
Table 1: Calibration Curve for Modaline in Human Plasma
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Concentration
(ng/mL)

Mean Peak Area
Ratio

Accuracy (%) CV (%)

0.1 (LLOQ) 0.012 98.5 6.2

0.2 0.025 101.2 4.8

1.0 0.128 102.5 3.1

5.0 0.645 99.8 2.5

20.0 2.580 98.9 1.8

50.0 6.452 100.3 1.5

80.0 10.321 101.1 1.9

100.0 (ULOQ) 12.895 99.7 2.3

Calibration Curve Fit:

Linear, y = 0.1288x +

0.0005, r² > 0.998

Table 2: Accuracy and Precision

QC Level
Nominal
Conc.
(ng/mL)

Mean
Measured
Conc.
(ng/mL)

Accuracy
(%)

Intra-day
CV (%)
(n=6)

Inter-day
CV (%)
(n=18)

LLOQ 0.1 0.099 99.0 7.5 8.9

Low 0.3 0.305 101.7 5.1 6.4

Medium 10.0 9.85 98.5 3.2 4.5

High 75.0 76.2 101.6 2.8 3.9

Table 3: Matrix Effect and Recovery
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QC Level
Nominal
Conc.
(ng/mL)

Mean
Recovery
(%)

CV (%)
Mean Matrix
Factor

CV (%)

Low 0.3 92.5 4.1 0.98 5.3

High 75.0 94.1 3.5 1.01 4.7

Application Note 2: Quantitative Analysis of
Modaline Sulfate in Human Urine
This application note details an LC-MS/MS method for quantifying Modaline in human urine, a

key matrix for excretion studies.

Experimental Protocol
1. Sample Preparation (Dilute-and-Shoot)

Thaw urine samples at room temperature and vortex to ensure homogeneity.

Centrifuge samples at 4,000 x g for 5 minutes to pellet any particulates.

In a clean 96-well plate or autosampler vials, combine 50 µL of urine supernatant with 450 µL

of mobile phase A containing the internal standard.

Mix thoroughly by pipetting or vortexing.

The samples are now ready for injection into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

The instrumentation and conditions are the same as described for the plasma analysis. The

gradient may be adjusted if matrix interference is observed.

3. Method Validation

The method was validated following regulatory guidelines, with a focus on selectivity in the

more variable urine matrix.
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Illustrative Quantitative Data
Table 4: Calibration Curve for Modaline in Human Urine

Concentration
(ng/mL)

Mean Peak Area
Ratio

Accuracy (%) CV (%)

1.0 (LLOQ) 0.015 97.8 8.1

2.0 0.031 102.1 6.5

10.0 0.155 103.2 4.2

50.0 0.780 100.5 3.1

200.0 3.125 99.1 2.4

500.0 7.810 98.7 2.8

800.0 12.490 101.5 2.1

1000.0 (ULOQ) 15.615 100.9 2.5

Calibration Curve Fit:

Linear, y = 0.0156x +

0.0008, r² > 0.997

Table 5: Accuracy and Precision in Urine

QC Level
Nominal
Conc.
(ng/mL)

Mean
Measured
Conc.
(ng/mL)

Accuracy
(%)

Intra-day
CV (%)
(n=6)

Inter-day
CV (%)
(n=18)

LLOQ 1.0 1.02 102.0 9.2 10.5

Low 3.0 2.95 98.3 6.8 7.9

Medium 150.0 153.5 102.3 4.5 5.8

High 750.0 740.1 98.7 3.9 5.1
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Experimental Workflows

Plasma Sample Workflow Urine Sample Workflow

100 µL Plasma

Add 300 µL Acetonitrile + IS

Vortex & Centrifuge

Transfer Supernatant

Evaporate & Reconstitute

Inject into LC-MS/MS

50 µL Urine

Add 450 µL Mobile Phase A + IS

Vortex

Inject into LC-MS/MS

Click to download full resolution via product page

Caption: Sample Preparation Workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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